Apratastat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action and Targets

Apratastat was designed as a reversible, non-selective inhibitor targeting key enzymes involved in inflammation and joint destruction [1].

- Primary Target: TACE/ADAM17: This enzyme is responsible for the "shedding" or proteolytic release of membrane-bound proteins, most notably the pro-inflammatory cytokine TNF-α [2] [3]. By inhibiting ADAM17, this compound aims to reduce the levels of soluble TNF-α, a central driver of inflammation in autoimmune diseases like RA [2] [3].

- Secondary Target: Matrix Metalloproteinases (MMPs): The drug also inhibits several MMPs, including MMP-13 (Collagenase 3) [4] [5]. MMP-13 plays a key role in the degradation of type II collagen in cartilage, and its inhibition was intended to provide a cartilage-protective, disease-modifying effect [4] [5].

The following diagram illustrates the core signaling pathway that this compound was designed to inhibit and its intended therapeutic effects in Rheumatoid Arthritis.

The proposed mechanism of action of this compound, showing its dual inhibition of TACE/ADAM17 and MMP-13 to reduce inflammation and cartilage damage.

Quantitative Pharmacological Data

The tables below consolidate key quantitative findings from preclinical and clinical studies on this compound.

Table 1: Pharmacodynamic Profile (TNF-α Inhibition)

| Model System | IC₅₀ (Concentration for 50% Inhibition) | Citation |

|---|---|---|

| In vitro | 144 ng/mL | [6] [7] |

| Ex vivo | 81.7 ng/mL | [6] [7] |

| In vivo (Endotoxin-challenged) | 126 ng/mL | [6] |

Table 2: Experimental Dosing in Preclinical Models

| Application/Model | Dose & Route | Regimen | Key Outcome | Citation |

|---|---|---|---|---|

| Lung Inflammation (Mouse) | 10 mg/kg (i.p.) | Twice at 4 & 16 hrs post-induction | Reduced neutrophil/macrophage count; improved lung morphology | [1] |

| MC38 Cancer Xenograft (Mouse) | 10 mg/kg (p.o.) | Once daily for 14 days | Inhibited tumor growth and angiogenesis | [1] |

| In vitro (HUVEC cells) | 10 µM | 24-hour incubation | Reduced ADAM17 activity and protein level | [1] |

| In vitro (Lung tissue) | 10 µM | 24-hour incubation | Reduced mRNA levels of TNF-α and IL-6 | [1] |

Experimental Protocols from Key Studies

For researchers, the methodologies from pivotal studies provide a template for investigating similar compounds.

Protocol 1: Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Humans

This protocol is based on a population-based approach that characterized the relationship between this compound plasma concentration and TNF-α inhibition in healthy human subjects [6].

- Study Design: Data was pooled from three clinical trials involving single or multiple (twice daily) oral doses of this compound.

- Pharmacodynamic Endpoint: Inhibition of TNF-α release was measured in several settings:

- In vitro: Direct measurement in a controlled lab setting.

- Ex vivo: Measurement using samples taken from subjects after dosing.

- In vivo: A controlled endotoxin challenge study in healthy subjects, where administered endotoxin triggers a systemic inflammatory response, allowing for the measurement of drug effect on TNF-α release.

- Modeling Technique: A mechanism-based inhibitory Emax model was used to characterize the relationship, deriving the IC50 values listed in Table 1.

Protocol 2: In Vivo Efficacy in Disease Models

This protocol outlines the approach used to test this compound's efficacy in a mouse model of inflammatory lung injury [1].

- Animal Model: C57BL/6 mice.

- Disease Induction: Lung inflammation was induced by a combination of Poly(I:C) (a viral mimic) and the SARS-CoV-2 RBD-S protein.

- Dosing Regimen: this compound was administered via intraperitoneal injection at 10 mg/kg, given at two time points: 4 and 16 hours after the inflammatory challenge.

- Outcome Measures:

- Cellular Analysis: Counts of neutrophils and macrophages in lung tissue (e.g., via bronchoalveolar lavage fluid analysis).

- Histopathology: Examination of lung tissue morphology to assess improvement.

Clinical Development and Discontinuation

This compound advanced to a Phase II clinical trial for Rheumatoid Arthritis (NCT00095342) [4] [8]. However, in 2006, Wyeth Research (the developer) reported the termination of the drug's development. The primary reason was a lack of efficacy in the Phase II trial, despite the drug achieving adequate plasma exposure and successfully inhibiting TNF-α release [9] [6]. This inconsistency between the observed biochemical activity (TNF-α inhibition) and the absence of a clinical response in RA patients highlighted the complexity of the disease and the challenges of targeting TACE/MMPs, and the compound was subsequently discontinued [6].

Current Research Relevance

Although no longer in clinical development, this compound remains a useful tool compound in biomedical research. It is commercially available from chemical suppliers for in vitro and in vivo studies [1] [7]. Recent research has explored its potential in other areas, such as overcoming radiotherapy resistance in non-small cell lung cancer (NSCLC) and its anti-angiogenic effects in cancer models [1].

References

- 1. This compound (TMI-005) | TACE/MMPs Inhibitor [medchemexpress.com]

- 2. ADAM17 as a promising therapeutic target - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. Updates on Inflammatory Molecular Pathways Mediated by ... [pmc.ncbi.nlm.nih.gov]

- 4. : Uses, Interactions, this compound | DrugBank Online Mechanism of Action [go.drugbank.com]

- 5. | Ligand page | IUPHAR/BPS Guide to... This compound [guidetoimmunopharmacology.org]

- 6. Pharmacokinetic-pharmacodynamic modeling of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 7. | TNF | MMP | TargetMol this compound [targetmol.com]

- 8. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 9. Drug evaluation: this compound, a novel TACE/MMP inhibitor ... [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action and Pharmacological Targets

Apratastat functions as an orally active, potent, and reversible inhibitor targeting key zinc-dependent metalloproteinases [1] [2] [3]. The table below summarizes its primary targets and actions.

| Target | Action | Primary Biological Consequence |

|---|---|---|

| ADAM17 (TACE) [4] [2] | Modulator/Inhibitor | Inhibits the shedding of membrane-bound pro-TNF-α, preventing the release of its active, soluble form [5] [6]. |

| MMPs (e.g., MMP-1, MMP-13) [4] [2] | Inhibitor/Modulator | Inhibits various matrix metalloproteinases, enzymes involved in tissue remodeling and degradation [4]. |

This dual mechanism was designed to simultaneously tackle both the inflammatory (via TACE inhibition) and joint-destructive (via MMP inhibition) pathways in conditions like rheumatoid arthritis [1].

Quantitative Pharmacodynamic Data

The potency of this compound in inhibiting TNF-α release has been characterized across different experimental settings, as shown in the table below.

| Experimental Setting | Reported IC₅₀ | Description |

|---|---|---|

| In Vitro [1] [3] | 144 ng/mL (~347 nM) | Concentration that produced 50% inhibition of TNF-α release in a controlled in vitro system. |

| Ex Vivo [1] [3] | 81.7 ng/mL (~197 nM) | Concentration that produced 50% inhibition of TNF-α release in an ex vivo model. |

| In Vivo (Human) [1] | 126 ng/mL (~304 nM) | Plasma concentration required for 50% inhibition of TNF-α release in a human endotoxin-challenge study. |

Experimental Protocols for Key Assays

The following methodologies are representative of the experiments used to characterize this compound's activity.

In Vitro TNF-α Inhibition Assay [1]: The inhibitory effect of this compound on TNF-α release was typically evaluated in cell-based systems (e.g., stimulated monocytes or macrophages). Cells were pre-incubated with a range of this compound concentrations before stimulation with an inducer like lipopolysaccharide (LPS). The concentration of TNF-α in the culture supernatant was quantified using ELISA, and data were fitted to an inhibitory Emax model to determine the IC50.

Ex Vivo Whole-Blood Assay [1]: Fresh human whole blood samples were collected from subjects after this compound administration. The blood was stimulated with LPS ex vivo, and the subsequent release of TNF-α was measured. This assay assesses the drug's ability to suppress cytokine production in a more physiologically relevant environment.

In Vivo Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling [1]: A population-based approach was used in a human clinical study. Healthy subjects received this compound orally, and plasma concentrations were measured. The pharmacodynamic effect was assessed using an in vivo endotoxin-challenge model, where subjects were administered LPS, and the resulting TNF-α response was measured. A mechanism-based PD model was developed to link the plasma concentration of this compound to the inhibition of TNF-α release, estimating the in vivo IC50.

Cell-Based Western Blot Analysis [2]: To confirm target engagement, studies in Human Umbilical Vein Endothelial Cells (HUVECs) were conducted. Cells were treated with this compound (e.g., 10 μM for 24 hours), and protein lysates were analyzed by Western blotting to demonstrate reduced levels of ADAM17 protein.

Clinical Development Status

This compound was investigated in clinical trials for active rheumatoid arthritis [4] [7]. Despite achieving adequate plasma exposure to potently inhibit TNF-α release in humans, the drug did not demonstrate clinical efficacy in Phase 2 trials and its development was discontinued [1] [7]. This disconnect between biomarker suppression (TNF-α inhibition) and clinical response highlights the complexity of therapeutic targeting in rheumatoid arthritis.

Research Context on ADAM17 Inhibition

The development of this compound and other early ADAM17 inhibitors faced significant challenges. Many early small-molecule inhibitors contained hydroxamate-based zinc-binding groups [8]. While potent, these groups could lead to a lack of specificity, off-target effects, and poor pharmacokinetic properties, contributing to clinical failures and side effects [8] [5]. Current research focuses on developing more specific inhibitors, including non-zinc-binding molecules and monoclonal antibodies [8] [5]. The following diagram illustrates the activation process of ADAM17 and the therapeutic strategy of inhibition.

ADAM17 activation pathway and inhibition by this compound. ADAM17 is synthesized as an inactive precursor (Pro-ADAM17) that binds to iRhoms in the Endoplasmic Reticulum (ER). The complex is transported to the Golgi, where the Furin protease cleaves the pro-domain, releasing the mature, active enzyme. Mature ADAM17 then cleaves membrane-bound substrates, releasing soluble signaling molecules like TNF-α. This compound acts by directly inhibiting the active site of mature ADAM17.

References

- 1. Pharmacokinetic-pharmacodynamic modeling of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (TMI-005) | TACE/MMPs Inhibitor [medchemexpress.com]

- 3. | TNF | MMP | TargetMol this compound [targetmol.com]

- 4. : Uses, Interactions, this compound | DrugBank Online Mechanism of Action [go.drugbank.com]

- 5. ADAM17 as a promising therapeutic target: from structural ... [frontiersin.org]

- 6. Updates on Inflammatory Molecular Pathways Mediated by ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 8. Repurposing raltegravir for reducing inflammation and ... [nature.com]

Apratastat TNF-alpha converting enzyme inhibitor

The Scientific Context of TACE Inhibition

To understand Apratastat's profile, it helps to know the target and the challenges faced by TACE inhibitors.

The Target: TNF-α Converting Enzyme (TACE/ADAM17): TACE is a membrane-bound enzyme that cleaves the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to release the active, soluble form (sTNF-α) that drives inflammation [1] [2]. This made it an attractive therapeutic target for autoimmune diseases like RA [1].

The Central Challenge: Mechanism-Based Toxicity Concerns: A major theoretical concern with TACE inhibition is "mechanism-based toxicity." TACE processes numerous cell surface proteins beyond TNF-α, including the TNF receptors themselves [3]. Inhibition was hypothesized to cause a buildup of these membrane-bound proteins, potentially making cells supersensitive to TNF and leading to toxicity, particularly in the liver. While this compound did not show this specific hepatotoxicity, its failure was attributed to other factors [3].

The diagram below illustrates the complex role of TACE and the theoretical risk of its inhibition.

Experimental Models for Evaluating TACE Inhibitors

The search for effective TACE inhibitors relied on a hierarchy of preclinical experiments, as evidenced in studies of other TACE inhibitors like BMS-561392 and TMI-2 [3].

| Experiment Type | Methodology Description | Purpose & Measured Outcome |

|---|---|---|

| In Vitro Enzyme Assay | Use of purified porcine or human TACE enzyme with a synthetic fluorescent substrate [4] [5]. | Determine the compound's direct half-maximal inhibitory concentration (IC₅₀) and selectivity over other MMPs [4] [5]. |

| Cellular Assay | Treatment of immune cells (e.g., monocytes, RAW 264.7 cells) with a TACE inducer like bacterial Lipopolysaccharide (LPS) [6] [7] [3]. | Measure the inhibitor's ability to reduce the release of soluble TNF-α into the culture medium, confirming cellular activity [3]. |

| In Vivo Disease Models | Use of the Collagen-Induced Arthritis (CIA) mouse model. Paw swelling and clinical scores are measured [3]. | Evaluate the inhibitor's efficacy in a whole organism and its ability to ameliorate disease symptoms compared to controls or existing biologics like etanercept [3]. |

| Safety & Mechanism | In vivo studies also monitored for mechanism-based toxicities, such as liver enzyme changes or histological examination [3]. | Assess compound safety and investigate the real-world impact of the theoretical mechanism-based toxicity. |

Lessons Learned and Modern Approaches

The clinical failure of this compound and other early TACE inhibitors provided critical lessons and spurred new research directions.

- Specificity is Crucial: The tendonitis side effect of this compound was likely due to its broad inhibition of various MMPs [8] [3]. Subsequent research focused on developing highly selective TACE inhibitors to avoid such off-target effects [8].

- New Screening Technologies: Modern drug discovery now employs advanced techniques like deep learning models (e.g., Graph Convolutional Networks) to screen large compound libraries more efficiently for novel TACE inhibitors [6].

- Repurposing Existing Drugs: These new screening methods have identified drugs like Vorinostat, an existing anti-cancer drug, as a potential TACE inhibitor, opening avenues for drug repurposing [6].

References

- 1. Tumor Necrosis Factor-alpha Converting Enzyme [pmc.ncbi.nlm.nih.gov]

- 2. Past, Present and (Foreseeable) Future of Biological Anti- ... [mdpi.com]

- 3. TNF Converting Enzyme as a Pharmaceutical Target for RA [medscape.com]

- 4. Synthesis and structure-activity relationship of a novel, non ... [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure-Activity Relationship of a Novel ... [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel TACE inhibitors using graph convolutional ... [pmc.ncbi.nlm.nih.gov]

- 7. Tumor necrosis factor α-converting enzyme inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 8. Tumor Necrosis Factor Alpha Converting Enzyme Inhibitor [sciencedirect.com]

Apratastat matrix metalloproteinases MMP inhibitor

Why Information on Apratastat is Scarce

This compound was an early-generation MMP inhibitor investigated in the early 2000s. Its development, along with many other early MMP inhibitors, was likely discontinued. The lack of specific data in current literature and databases is consistent with the broader historical challenges faced by this drug class [1] [2].

Early MMP inhibitors like Marimastat, Ilomastat, and Batimastat were broad-spectrum, designed to inhibit multiple MMP enzymes simultaneously. However, clinical trials revealed significant obstacles [1] [3]:

- Musculoskeletal Syndrome (MSS): A primary dose-limiting side effect involving pain and inflammation in muscles and joints.

- Lack of Efficacy: Poor results in late-stage cancer trials, partly due to inhibition of protective MMPs and poor drug pharmacokinetics.

- Poor Selectivity and Toxicity: The inability to target only disease-relevant MMPs led to off-target effects and toxicity, halting the development of many first-generation drugs [2].

The "Rebirth" of MMP Inhibitors and Current Strategies

Past failures prompted a reevaluation of MMPs as drug targets. Current research focuses on developing highly selective inhibitors that avoid the pitfalls of early broad-spectrum drugs [1].

The diagram below illustrates the shift in development strategy for MMP inhibitors.

The table below summarizes the key challenges of early inhibitors and how modern strategies aim to address them.

| Aspect | Early Broad-Spectrum Inhibitors (e.g., Marimastat) | Modern & Emerging Strategies |

|---|---|---|

| Selectivity | Non-selective; inhibited many MMPs & other metalloenzymes [1]. | Highly selective for specific MMPs (e.g., MMP-13, MT1-MMP) to avoid side effects [1]. |

| Major Toxicity | Musculoskeletal Syndrome (MSS), linked to inhibition of MMP-1, ADAMs [1]. | New compounds (e.g., Pyrimidine-2,4,6-triones) avoid MSS by sparing MMP-1 [1]. |

| Zinc-Binding Group | Primarily hydroxamates (e.g., in Ilomastat), prone to poor metabolic stability and toxicity [1]. | New chemotypes: thiols, carboxylates, pyrimidinetriones (e.g., Ro 28-2653) with better stability and selectivity [1] [3]. |

| Therapeutic Application | Focused on late-stage cancer, with poor efficacy [2]. | Explored in immunotherapy, fibrosis (e.g., CTD-ILD), and diabetic wounds; using biomarkers for patient selection [4] [1]. |

| Inhibitor Formats | Small molecule, chelating agents [3]. | Antibody-based inhibitors (e.g., DX-2400), engineered TIMP variants, and exosite-targeting molecules [2]. |

References

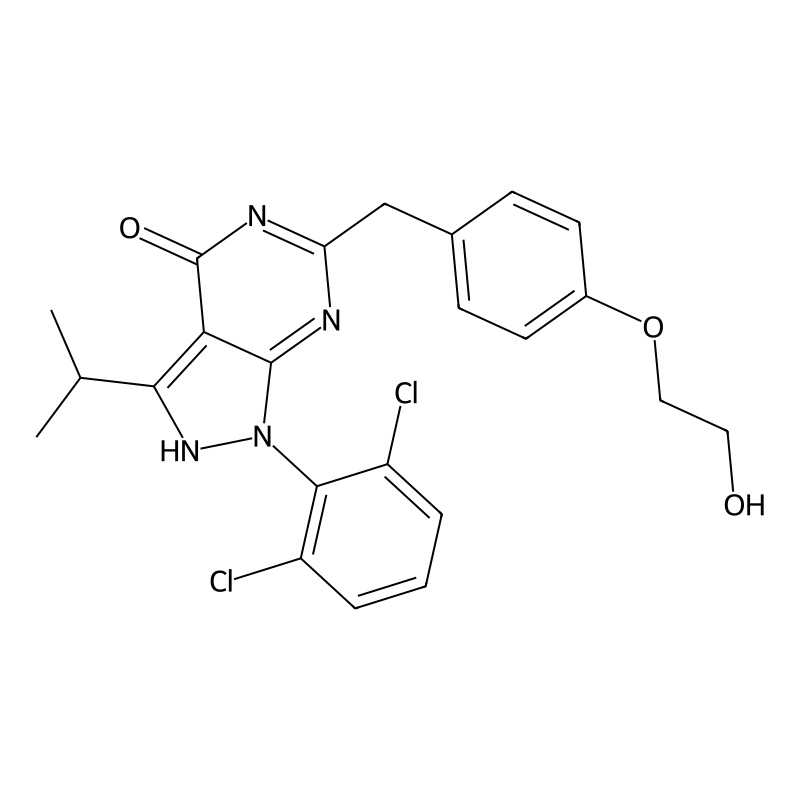

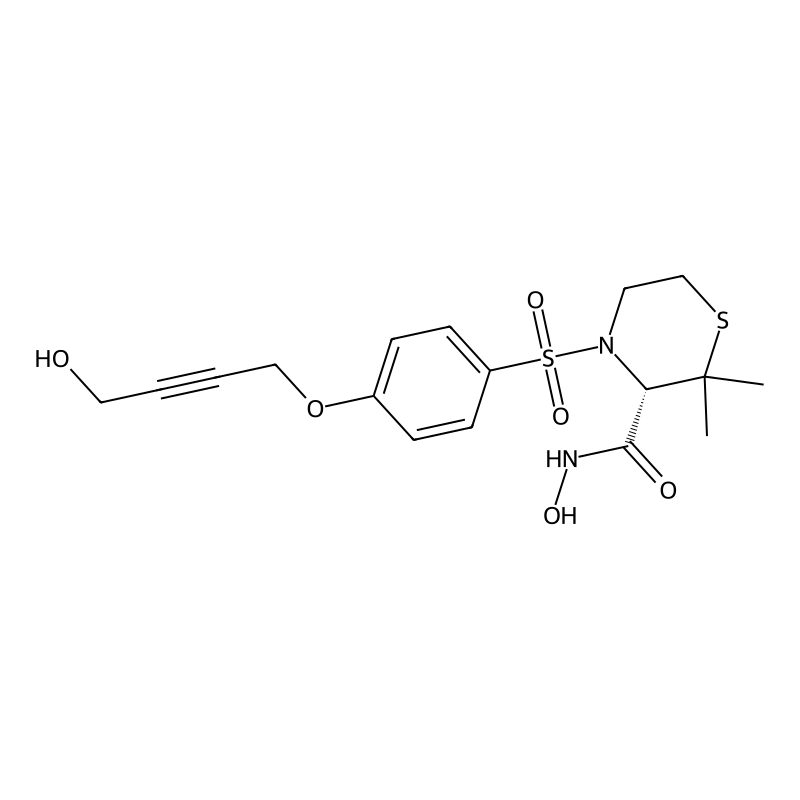

Chemical Structure and Properties

Apratastat is a synthetic organic compound with specific structural features that define its activity and drug-like properties.

Table 1: Physicochemical Properties of this compound [1] [2] [3]

| Property | Value |

|---|---|

| Systematic Name | (3S)-N-hydroxy-4-{4-[(4-hydroxybut-2-yn-1-yl)oxy]benzenesulfonyl}-2,2-dimethylthiomorpholine-3-carboxamide [2] |

| Synonyms | TMI-005 [1] [2] [4] |

| CAS Registry Number | 287405-51-0 [1] [2] [3] |

| Molecular Formula | C17H22N2O6S2 [1] [2] |

| Molecular Weight | 414.49 g/mol [2] |

| Chemical Structure | The structure consists of a thiomorpholine core, substituted with a hydroxamic acid group, a benzenesulfonyl group, and a propargyl ether side chain containing a terminal alcohol [1] [2]. |

| XLogP | 0.93 [3] |

| Hydrogen Bond Donors | 3 [3] |

| Hydrogen Bond Acceptors | 5 [3] |

| Rotatable Bonds | 6 [3] |

| Topological Polar Surface Area (TPSA) | 149.85 Ų [3] |

| Lipinski's Rule Compliance | Yes (0 violations) [3] |

The structure includes an alkyne group, making it a useful click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a valuable tool for chemical biology and proteomics studies [1].

Mechanism of Action and Biological Targets

This compound functions as a reversible, non-selective inhibitor of several zinc-dependent metalloproteinases [1] [3]. The diagram below illustrates its primary mechanism and downstream effects.

Primary Molecular Targets:

- ADAM17 (TACE): A key sheddase responsible for cleaving membrane-bound proteins. Its most prominent substrate is pro-Tumor Necrosis Factor-alpha (pro-TNF-α), releasing the active, soluble form (sTNF-α) that drives inflammation [5] [6]. ADAM17 also sheds other critical signaling molecules like the Interleukin-6 Receptor (IL-6R) and ligands of the Epidermal Growth Factor Receptor (EGFR) [5] [7].

- Matrix Metalloproteinases (MMPs): this compound non-selectively inhibits several MMPs. A primary target is MMP-13 (Collagenase 3), an enzyme that degrades type II collagen in cartilage, a process relevant to rheumatoid arthritis pathology [2] [3].

Key Experimental Findings:

- In Vitro: At 10 μM, this compound significantly reduced mRNA levels of pro-inflammatory cytokines TNF-α and IL-6 in lung tissue samples. In HUVEC cells, it reduced ADAM17 activity and MCAM release [1].

- In Vivo: In mouse models (e.g., MC38 colorectal cancer xenografts), this compound (10 mg/kg, oral gavage) exhibited anti-tumor and anti-angiogenic activity. In a lung inflammation model, it reduced neutrophil and macrophage infiltration [1].

Experimental Protocols from Research

For researchers aiming to study this compound, here are methodologies cited in the literature.

Table 2: Summary of Key Experimental Conditions [1]

| Application | Cell Line / Animal Model | Concentration / Dosage | Incubation Time / Administration | Key Outcomes |

|---|---|---|---|---|

| Cytokine Inhibition | Lung tissue samples | 10 μM | 24 hours | ↓ mRNA levels of TNF-α and IL-6 |

| ADAM17 Inhibition | HUVEC (human umbilical vein endothelial cells) | 10 μM | 24 hours | ↓ ADAM17 protein, ↓ MCAM release |

| Anti-tumor Activity | MC38 xenograft in C57BL/6 mice | 10 mg/kg | Oral gavage, once daily for 14 days | Inhibited tumor growth, reduced angiogenesis |

| Anti-inflammatory Activity | Poly(I:C) & SARS-CoV-2 RBD-S induced lung inflammation in C57BL/6 mice | 10 mg/kg | Intraperitoneal injection, twice post-induction | Reduced neutrophil/macrophage numbers, improved lung morphology |

Stock Solution Preparation:

- Solubility: ≥ 100 mg/mL in DMSO (241.25 mM) [1].

- Storage: Stock solutions in DMSO should be stored at -80°C for up to 6 months or -20°C for 1 month. Aliquot to avoid repeated freeze-thaw cycles [1].

- In Vivo Dosing Vehicle (Example Protocol): A common vehicle for in vivo studies is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline [1].

Clinical Development Status

This compound was initially developed by Wyeth Research for the potential treatment of rheumatoid arthritis [4] [3].

- Phase of Development: It advanced to a Phase II clinical trial (NCT00095342) [2] [4].

- Outcome and Status: Development was terminated in October 2006. The primary reason was lack of efficacy in the Phase II trial for rheumatoid arthritis [4]. Its current status is investigational and not approved for therapeutic use [2].

Research Implications and Potential

Despite clinical termination, this compound remains a valuable research tool.

- Overcoming Therapy Resistance: Research indicates potential to overcome radiotherapy-resistance in non-small cell lung cancer (NSCLC) [1].

- Tool Compound: Its alkyne group enables "click chemistry" applications for labeling and identifying cellular targets or studying drug distribution [1].

- Understanding Metalloproteinase Biology: this compound helps elucidate the complex roles of ADAM17 and MMPs in cancer, inflammation, and immunity [5] [7].

This compound represents an informative case in drug development, highlighting the challenges of targeting metalloproteinases. Its well-characterized profile makes it a useful compound for ongoing mechanistic research.

References

- 1. This compound (TMI-005) | TACE/MMPs Inhibitor [medchemexpress.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound | Ligand page [guidetopharmacology.org]

- 4. Drug evaluation: this compound, a novel TACE/MMP inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 5. ADAM17 as a promising therapeutic target - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 6. Updates on Inflammatory Molecular Pathways Mediated by ... [pmc.ncbi.nlm.nih.gov]

- 7. Targeting a disintegrin and metalloprotease (ADAM) 17- ... [nature.com]

Apratastat Pharmacokinetic & Pharmacodynamic Data

The table below summarizes the key quantitative data available for Apratastat from published clinical studies. Please note that many standard pharmacokinetic parameters are not reported in the accessible literature.

| Parameter | Value / Description | Context / Notes |

|---|---|---|

| Mechanism of Action | Dual inhibitor of TACE (ADAM17) and Matrix Metalloproteinases (MMPs) [1] [2]. | Orally active, potent, and reversible inhibitor [1]. |

| Molecular Weight | 414.49 g/mol (Average) [2]. | Chemical Formula: C17H22N2O6S2 [2]. |

| IC₅₀ (In Vitro) | 144 ng/mL [1]. | Population mean concentration for 50% inhibition of TNF-α release in laboratory studies [1]. |

| IC₅₀ (Ex Vivo) | 81.7 ng/mL [1]. | Population mean concentration for 50% inhibition of TNF-α release in samples from treated subjects [1]. |

| IC₅₀ (In Vivo) | 126 ng/mL [1]. | Population mean concentration for 50% inhibition of TNF-α in an endotoxin-challenge study in healthy subjects [1]. |

| Key Targets | ADAM17, Collagenase 3 (MMP13), Interstitial Collagenase (MMP1) [2]. | Classified as a modulator or inhibitor of these enzymes [2]. |

| Clinical Trial Status | Investigational; studied for Rheumatoid Arthritis [2]. | Status as of the latest available data; not an approved drug [2]. |

Experimental Protocols and Methodologies

The core understanding of this compound comes from clinical trials that employed pharmacodynamic modeling. Here are the methodologies used in the key studies cited.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling

This study pooled data from three clinical trials in healthy subjects who received this compound orally as either single or multiple twice-daily doses [1].

- PD Endpoint Measurement: The inhibition of TNF-α release was the primary pharmacodynamic endpoint. This was investigated across in vitro, ex vivo, and in vivo settings [1].

- In Vivo Challenge Model: In one study, healthy subjects were administered an endotoxin challenge. The relationship between this compound plasma concentration and the resulting TNF-α response in this model was characterized using a mechanism-based population PD model [1].

- Modeling Approach: Inhibitory E(max) models were used to quantify the concentration-effect relationship, determining the IC₅₀ values in each setting [1].

LPS Challenge Study Design Considerations

While not specific to this compound, recent research highlights critical factors for optimizing studies designed to quantify drug-induced inhibition of TNF-α response, which is directly applicable to this compound's known mechanism [3].

- Key Variables: The informativeness of the experiment depends on several design variables:

- The time delay between administration of the drug (e.g., this compound) and the LPS (endotoxin) challenge.

- The dose of LPS used to stimulate TNF-α production.

- The timing of blood samples for measuring TNF-α response. The placement of measurements after the peak TNF-α response is particularly crucial for defining the drug's inhibitory effect [3].

ADAM17 Signaling Pathway and this compound Mechanism

The following diagram illustrates the role of ADAM17 (TACE), this compound's primary target, in cellular signaling and the drug's inhibitory action.

Diagram of ADAM17 activation, substrate shedding, and this compound inhibition.

Important Information Gaps and Limitations

It is crucial for your research to note the following limitations in the available data:

- Lack of Standard PK Parameters: The search results do not contain fundamental human pharmacokinetic data for this compound, such as half-life, Cmax, Tmax, volume of distribution, clearance, oral bioavailability, or protein binding [2]. This prevents a full understanding of its ADME (Absorption, Distribution, Metabolism, Excretion) profile.

- Dated Information: The most detailed pharmacodynamic study is from 2011 [1], and the drug's status on DrugBank has not been updated since 2017 [2]. More recent clinical developments or data may be unavailable in the public domain.

- Efficacy Paradox: Despite potently inhibiting TNF-α release in experimental models, this compound was not efficacious in clinical trials for Rheumatoid Arthritis [1]. The reason for this disconnect between biomarker inhibition and clinical response remains unclear and is an important consideration for future drug development.

References

Apratastat in vitro ex vivo studies

Apratastat (TMI-005) Profile

The table below summarizes the core biochemical and biological characteristics of this compound as identified in the literature.

| Attribute | Description |

|---|---|

| Chemical Nature | Orally active, non-selective, reversible inhibitor of TACE (ADAM17) and Matrix Metalloproteinases (MMPs) [1]. |

| Primary Biochemical Action | Inhibits the release of TNF-α by targeting TACE/MMPs [1]. |

| IC₅₀ / Potency | Information not specified in the available search results. |

| Key Experimental Models | • In vitro: Human Umbilical Vein Endothelial Cells (HUVEC), Lung tissue samples [1]. • In vivo: Mouse models of lung inflammation and MC38 colorectal cancer [1]. |

Summary of Key Experimental Findings

The following table consolidates the quantitative and observational data from specific in vitro and ex vivo studies on this compound.

| Assay Type | Experimental Details | Results & Observations |

|---|

| Western Blot Analysis [1] | Cell Line: HUVEC Concentration: 10 µM Incubation Time: 24 hours | "Significantly inhibited ADAM17 at the protein level." | | Real-Time qPCR [1] | Sample: Lung tissue samples Concentration: 10 µM Incubation Time: 24 hours | "Significantly reduced mRNA levels of TNF-α and IL-6." | | Protein Cleavage Assay (Inferred from mechanism) | Target Process: Ectodomain shedding Example Substrate: CD122 on CD8+ T cells [2] | Inhibition of ADAM17 leads to elevated surface CD122, enhancing IL-2/IL-15 signaling [2]. |

Experimental Protocols

Based on the cited studies, here are detailed methodologies for key experiments involving this compound.

Protocol 1: Assessing ADAM17 Protein Inhibition in Cell Culture (e.g., HUVEC)

- Cell Culture: Maintain HUVECs in an appropriate growth medium (e.g., ECM) under standard conditions (37°C, 5% CO₂).

- Compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with a final concentration of 10 µM this compound. Include a vehicle control (DMSO only).

- Incubation: Incubate the cells with the compound for 24 hours.

- Protein Extraction & Western Blot: * Lyse cells to extract total protein. * Separate proteins using SDS-PAGE gel electrophoresis. * Transfer proteins to a nitrocellulose or PVDF membrane. * Probe the membrane with a specific anti-ADAM17 primary antibody. * Use a suitable secondary antibody conjugated to a detection system (e.g., HRP) to visualize the protein bands. Compare the band intensity between treated and control samples to assess inhibition [1].

Protocol 2: Evaluating Cytokine mRNA Expression in Tissue Samples

- Tissue Preparation: Obtain lung tissue samples and process them into homogenates or culture explants.

- Compound Treatment: Apply this compound to the tissue samples at a concentration of 10 µM.

- Incubation: Maintain the treated tissues in culture for 24 hours.

- RNA Extraction & qPCR: * Extract total RNA from the tissue samples. * Synthesize cDNA using a reverse transcription kit. * Perform quantitative PCR (qPCR) using specific primer sets for target genes (e.g., TNF-α and IL-6). * Normalize cycle threshold (Ct) values to a housekeeping gene (e.g., GAPDH, β-actin) and use the ΔΔCt method to calculate the fold change in gene expression relative to the control group [1].

ADAM17 Signaling and this compound Inhibition

The diagram below illustrates the role of ADAM17 in cellular signaling and the potential inhibitory mechanism of this compound, based on the broader context from the search results[c:1][c:3][c:5][c:6].

ADAM17 activation, substrate shedding, and this compound inhibition[c:1][c:3][c:5][c:6].

Research Context and Further Directions

- Broader Role of ADAM17: ADAM17 is a major "sheddase" responsible for the proteolytic release (ectodomain shedding) of over 80 membrane-bound proteins, including TNF-α, EGFR ligands, and IL-6 receptor[c:1][c:3]. This central role in inflammation, growth factor signaling, and immune regulation (e.g., via CD122 shedding on T-cells[c:5]) underpins its therapeutic relevance.

- Challenge of Selectivity: A significant hurdle in targeting ADAM17 therapeutically has been achieving selectivity over other metalloproteinases (like MMPs) due to structural similarities in their catalytic sites[c:3]. The development of this compound as a "non-selective" TACE/MMPs inhibitor should be considered in this context.

- Modern Targeting Strategies: Current research is exploring more selective strategies, such as non-zinc-binding inhibitors, monoclonal antibodies targeting specific ADAM17 domains (e.g., D8P1C1[c:9]), and leveraging its specific regulators like iRhoms[c:3].

References

Experimental Data and Protocols

The following table summarizes key experimental findings from pre-clinical studies, which form the basis for the proposed mechanisms and potential applications of Apratastat.

| Study Type | Model/System | Dosage & Administration | Key Findings & Outcomes | Cited Source / Assay |

|---|---|---|---|---|

| In Vitro | General Inhibition | N/A | Potently inhibits TNF-α release (IC₅₀: 144 ng/mL in vitro; 81.7 ng/mL ex vivo) [1]. | TNF-α release assay [1]. |

| In Vitro | Lung Tissue Samples | 10 μM for 24 hours | Inhibited mRNA expression of pro-inflammatory cytokines TNF-α and IL-6 [2]. | Real Time qPCR [2]. |

| In Vitro | HUVEC (Human Umbilical Vein Endothelial Cells) | 10 μM for 24 hours | Reduced ADAM17 activity and protein level; inhibited release of MCAM (a cell adhesion molecule) [2]. | Western Blot Analysis [2]. |

| In Vivo | Mouse Model of Lung Inflammation | 10 mg/kg, intraperitoneal injection (twice) | Reduced neutrophil and macrophage numbers in lung tissue; improved lung tissue morphology [2]. | Cell count and histology [2]. |

| In Vivo | MC38 Colorectal Cancer Xenograft Model (Mice) | 10 mg/kg, oral gavage, once daily for 14 days | Inhibited tumor growth; exhibited anti-tumor and anti-angiogenic activity [2]. | Tumor volume measurement [2]. |

Mechanism of Action and Signaling Pathways

This compound is characterized as a dual inhibitor, primarily targeting ADAM17 (also known as TACE) and other Matrix Metalloproteinases (MMPs) [3] [1] [2].

ADAM17 is a key sheddase responsible for releasing active forms of numerous cell-surface proteins, including TNF-α and the IL-6 Receptor (IL-6R) [4] [5] [6]. By inhibiting ADAM17, this compound can reduce the levels of soluble TNF-α and sIL-6R, thereby modulating inflammatory and oncogenic signaling pathways. The diagram below illustrates the key signaling pathways regulated by ADAM17, which are inhibited by this compound.

Inhibition of ADAM17 by this compound modulates key inflammatory and growth signals. [4] [5] [6]

Research Context and Challenges

- Clinical Development Status: this compound has been investigated in clinical trials, including a study for Active Rheumatoid Arthritis (NCT00095342) [7]. Its current status is listed as "Investigational," indicating it has not progressed to approved drug.

- Therapeutic Potential: Research suggests this compound's potential extends to oncology, with studies indicating it may help overcome radiotherapy resistance in non-small cell lung cancer and exhibit anti-tumor activity in colorectal cancer models [2].

- Challenge of Specificity: A significant challenge in developing ADAM17 inhibitors like earlier hydroxamate-based compounds is achieving selectivity over other metalloproteinases to avoid side effects [8]. This compound's chemical class (thiomorpholine sulfonamide hydroxymate) represents one approach to this problem [3].

References

- 1. | TNF | MMP | TargetMol this compound [targetmol.com]

- 2. This compound (TMI-005) | TACE/MMPs Inhibitor [medchemexpress.com]

- 3. = 98 HPLC 287405-51-0 this compound [sigmaaldrich.com]

- 4. ADAM17 as a promising therapeutic target - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. ADAM17 as a promising therapeutic target: from structural ... [frontiersin.org]

- 6. Updates on Inflammatory Molecular Pathways Mediated by ... [pmc.ncbi.nlm.nih.gov]

- 7. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 8. Repurposing raltegravir for reducing inflammation and ... [nature.com]

Scientific Data and Experimental Insights

Although Apratastat did not succeed in the clinic, it remains a characterized tool compound for research. The following table summarizes key experimental findings from preclinical studies.

| Study Type | Model System | Dosage / Concentration | Key Findings | Citation |

|---|---|---|---|---|

| In Vitro | HUVEC (Human Umbilical Vein Endothelial Cells) | 10 μM for 24 hours | Reduced ADAM17 protein level and inhibited release of MCAM [1]. | |

| In Vitro | Lung tissue samples | 10 μM for 24 hours | Reduced mRNA levels of pro-inflammatory cytokines TNF-α and IL-6 [1]. | |

| In Vivo | MC38 colorectal cancer mouse model | 10 mg/kg, oral gavage, daily for 14 days | Inhibited tumor growth and reduced tumor angiogenesis & lymphangiogenesis [1]. | |

| In Vivo | Mouse model of lung inflammation | 10 mg/kg, intraperitoneal injection | Reduced neutrophil and macrophage numbers in lung tissue and improved tissue morphology [1]. |

Understanding the Mechanism: ADAM17 as a Therapeutic Target

This compound's mechanism revolves around inhibiting ADAM17 (A Disintegrin And Metalloproteinase 17), also known as TACE (TNF-α Converting Enzyme) [2] [3]. This enzyme is a "sheddase" responsible for cleaving and releasing the active, soluble form of over 80 membrane-bound proteins [2] [4].

Its key substrates include:

- TNF-α: A central mediator of inflammation [2] [3].

- IL-6R: The receptor for Interleukin-6, a key inflammatory cytokine [2] [3].

- EGFR ligands: Such as TGF-α, which are involved in cell growth and proliferation [2] [3].

- CD122: A subunit of the IL-2 and IL-15 receptors; ADAM17-mediated shedding regulates CD8+ T cell responses [4].

By inhibiting ADAM17, this compound was designed to block the release of these potent mediators, thereby reducing inflammation and related disease processes [2].

The following diagram illustrates the activation process of ADAM17 and how an inhibitor like this compound would interfere with its function.

Lessons from this compound and Future Directions

The failure of this compound highlights a significant challenge in drug development: achieving selectivity. As a dual TACE/MMP inhibitor, its lack of specificity likely led to off-target effects and insufficient efficacy, a common issue with early-generation metalloproteinase inhibitors [5].

Current research is focusing on more sophisticated strategies to target ADAM17, such as:

- Developing Allosteric Inhibitors: Designing drugs that bind outside the active site to achieve greater selectivity [2].

- Targeting Regulatory Proteins: Focusing on iRhoms, which are essential for ADAM17 maturation and trafficking [2] [3].

- Drug Repurposing: Using computational methods to identify existing FDA-approved drugs (e.g., Raltegravir) that may inhibit ADAM17 without strong zinc-binding groups, potentially reducing side effects [5].

References

- 1. This compound (TMI-005) | TACE/MMPs Inhibitor [medchemexpress.com]

- 2. ADAM17 as a promising therapeutic target - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. ADAM17 as a promising therapeutic target: from structural ... [frontiersin.org]

- 4. Targeting a disintegrin and metalloprotease (ADAM) 17- ... [nature.com]

- 5. Repurposing raltegravir for reducing inflammation and ... [nature.com]

Mechanism of Action and Key Experimental Data

Apratastat is a non-selective, reversible inhibitor that targets the zinc-dependent metalloprotease ADAM17 (also known as TACE) and several MMPs [1]. By inhibiting ADAM17, it blocks the release of soluble Tumor Necrosis Factor-alpha (TNF-α) [1]. It has also been shown to inhibit the expression of other pro-inflammatory cytokines like IL-6 and reduce ADAM17 activity at the protein level [1].

The following diagram illustrates the core signaling pathway and mechanism of action of ADAM17, the primary target of this compound.

ADAM17 cleaves membrane proteins to release soluble mediators that drive inflammation and cancer. This compound inhibits this process.

Key quantitative and in vivo data from preclinical studies are summarized in the table below.

| Study Type | Model/System | Dosage & Administration | Key Findings/Results |

|---|---|---|---|

| In Vitro [1] | HUVEC (Human Umbilical Vein Endothelial Cells) | 10 μM, 24 hours | Inhibited ADAM17 at protein level; reduced MCAM release. |

| In Vitro [1] | Lung tissue samples | 10 μM, 24 hours | Reduced mRNA levels of pro-inflammatory cytokines TNF-α and IL-6. |

| In Vivo [1] | MC38 colorectal cancer cell xenograft in C57BL/6 mice | 10 mg/kg, Oral gavage, once daily for 14 days | Inhibited tumor growth; showed anti-tumor and anti-angiogenic activity. |

| In Vivo [1] | Poly(I:C) & SARS-CoV-2 RBD-S protein-induced lung inflammation in C57BL/6 mice | 10 mg/kg, Intraperitoneal, twice post-induction | Alleviated lung inflammation; reduced neutrophil/macrophage numbers; improved lung morphology. |

Experimental Protocols and Research Applications

For researchers working with this compound in a laboratory setting, the following details on handling and standard protocols are available.

In Vitro Cell Culture Protocol (Example) [1]

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).

- Treatment: Prepare a working concentration of 10 μM this compound from the DMSO stock solution in complete cell culture medium.

- Incubation: Treat cells for 24 hours.

- Analysis: Assess inhibition via Western Blot analysis for ADAM17 protein levels or other downstream targets like MCAM.

In Vivo Dosing Protocol (Example) [1]

- Animal Model: C57BL/6 mice.

- Dosage: 10 mg/kg.

- Administration:

- Oral Gavage: For anti-tumor studies, administer once daily for 14 days.

- Intraperitoneal Injection: For acute inflammation models, administer at specific time points post-induction (e.g., 4 and 16 hours).

- Solvent Preparation for Oral Dosing: A common formulation is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline to achieve a clear solution of ≥2.5 mg/mL [1].

Context and Future Directions

The development of this compound reflects the historical challenges of targeting ADAM17. Many early inhibitors contained hydroxamate-based zinc-binding groups, which led to a lack of specificity and severe side effects by also inhibiting other vital metalloproteases [3]. While the exact reason for this compound's clinical failure was cited as lack of efficacy [4], this lack of specificity was likely a contributing factor.

Current research has shifted towards more innovative strategies, including:

- Developing non-zinc-chelating inhibitors to improve specificity and reduce side effects [3].

- Drug repurposing, using bioinformatics to identify existing FDA-approved drugs (like the antiviral Raltegravir) that may inhibit ADAM17 through novel interactions [3].

- Exploring combination therapies, such as using ADAM17 inhibition to enhance the efficacy of other treatments like CAR-T cell therapy in solid tumors [5].

References

- 1. This compound (TMI-005) | TACE/MMPs Inhibitor [medchemexpress.com]

- 2. This compound [acetherapeutics.com]

- 3. Repurposing raltegravir for reducing inflammation and ... [nature.com]

- 4. Drug evaluation: this compound, a novel TACE/MMP inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting a disintegrin and metalloprotease (ADAM) 17- ... [nature.com]

Apratastat Technical Profile

The table below summarizes the core technical information available for Apratastat.

| Aspect | Details |

|---|---|

| Drug Type | Small molecule [1] |

| Mechanism of Action | Dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs) [2] [3] [1] |

| Primary Indication (Historical) | Rheumatoid Arthritis (RA) [2] [1] |

| Development Status | Discontinued after Phase II trials due to lack of efficacy [2] [1] |

| Key PK/PD Finding | Potently inhibited TNF-α release in vitro, ex vivo, and in vivo. Population mean IC50 values: 144 ng/mL (in vitro), 81.7 ng/mL (ex vivo), and 126 ng/mL in a human endotoxin-challenge model [3] |

Mechanism of Action & Therapeutic Rationale

This compound was designed as an oral, potent, and reversible dual inhibitor targeting ADAM17 and MMPs [3] [4].

- Role of ADAM17: This enzyme is a key "sheddase" responsible for the proteolytic release (ectodomain shedding) of membrane-bound proteins, most notably Tumor Necrosis Factor-alpha (TNF-α) [5] [6]. TNF-α is a master regulator of inflammation, and its overproduction is a cornerstone of rheumatoid arthritis pathology.

- Therapeutic Hypothesis: By inhibiting ADAM17, this compound was intended to reduce the levels of soluble, active TNF-α, thereby dampening the inflammatory cascade in RA [3]. This mechanism aimed to achieve a similar anti-inflammatory effect as injectable anti-TNF antibody drugs with an oral therapy.

The following diagram illustrates the signaling pathway that this compound was designed to inhibit.

Clinical Trial Data and Discontinuation

Despite a sound mechanistic rationale, this compound failed in clinical development.

- Proof of Mechanism: A population-based PK/PD study confirmed that this compound could potently inhibit TNF-α release in healthy human subjects challenged with endotoxin, with a calculated population mean IC50 of 126 ng/mL [3]. This demonstrated that the drug was engaging its target in humans.

- Lack of Efficacy: Although the drug achieved exposure levels sufficient to inhibit TNF-α release, it failed to demonstrate efficacy in a Phase II clinical trial for rheumatoid arthritis [2] [3]. This inconsistency between biomarker response (TNF-α inhibition) and clinical outcome was noted as a key finding requiring further investigation [3].

- Underlying Challenges: The failure of this compound is reflective of a broader challenge in developing ADAM17 inhibitors. ADAM17 has over 80 known substrates, including factors crucial for normal development and tissue homeostasis (e.g., EGFR ligands) [5] [6]. Furthermore, achieving selectivity over other metalloproteinases (like MMPs) has been difficult, often leading to off-target effects and toxicity, which may have contributed to the lack of clinical success [7] [6].

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. Drug evaluation: this compound, a novel TACE/MMP inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic-pharmacodynamic Modeling of this compound [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and process development of a novel TACE ... [sciencedirect.com]

- 5. ADAM17 as a promising therapeutic target - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 6. Strategies to Target ADAM17 in Disease: From Its Discovery to ... [pmc.ncbi.nlm.nih.gov]

- 7. Repurposing raltegravir for reducing inflammation and ... [nature.com]

Apratastat pathway analysis

MAPK/ERK Pathway Overview

The MAPK/ERK pathway (also known as the Ras-Raf-MEK-ERK pathway) is a fundamental signal transduction system that communicates signals from cell surface receptors to the DNA in the nucleus [1]. This chain of proteins regulates critical cellular processes, including proliferation, differentiation, and survival [2]. Dysregulation of this pathway is a common feature in many cancers, making it a major target for therapeutic intervention [1].

The core of the pathway is a sequential kinase cascade, where one kinase activates the next. The key components and signal flow are illustrated in the diagram below.

Diagram of the core MAPK/ERK signaling cascade, from membrane to nucleus.

Core Components of the MAPK/ERK Pathway

The following table details the core proteins involved in the MAPK/ERK signaling cascade.

| Component | Type | Key Function | Activation Mechanism |

|---|---|---|---|

| Receptor Tyrosine Kinase (RTK) | Transmembrane Receptor | Binds extracellular growth factors (e.g., EGF) [1]. | Ligand-induced dimerization and autophosphorylation [1]. |

| Ras | Small GTPase | Molecular switch; initiates the kinase cascade [1]. | GDP/GTP exchange catalyzed by SOS/GEFs [1]. |

| Raf | MAPK Kinase Kinase (MAP3K) | First kinase in the cytoplasmic cascade [1]. | Activated by binding to GTP-bound Ras [1]. |

| MEK | MAPK Kinase (MAP2K) | Dual-specificity kinase; activates ERK [1]. | Phosphorylated by Raf [1]. |

| ERK | MAP Kinase (MAPK) | Key effector kinase; phosphorylates cytosolic/nuclear targets [1]. | Dual phosphorylation by MEK on Thr and Tyr (TEY motif) [2]. |

Experimental Analysis of the MAPK/ERK Pathway

For researchers investigating this pathway, here are standard methodologies for analyzing its activity and components.

Protocol 1: Detecting ERK Activation via Western Blot

This is the most common method for assessing pathway activity.

- 1. Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration.

- 2. Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel to separate proteins by molecular weight.

- 3. Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

- 4. Immunoblotting:

- Blocking: Incubate membrane in 5% non-fat milk or BSA in TBST.

- Primary Antibody Incubation: Probe membrane with specific antibodies:

- Phospho-ERK1/2 (p-ERK): To detect the active, phosphorylated form of ERK (e.g., anti-p-p44/42 MAPK).

- Total ERK1/2 (t-ERK): To confirm equal protein loading (e.g., anti-p44/42 MAPK).

- Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

- 5. Detection: Develop the blot using enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imager.

- Data Interpretation: A strong p-ERK signal indicates pathway activation. The p-ERK signal should be normalized to the total ERK signal for quantification.

Protocol 2: Immunofluorescence for ERK Localization

This protocol visualizes the translocation of ERK from the cytoplasm to the nucleus upon activation.

- 1. Cell Culture and Seeding: Grow cells on sterile glass coverslips placed in a culture dish.

- 2. Stimulation and Fixation: Treat cells with stimulus (e.g., EGF) and immediately fix with 4% paraformaldehyde for 15 minutes. Permeabilize cells with 0.1% Triton X-100.

- 3. Staining:

- Blocking: Incubate with a blocking solution (e.g., with serum or BSA).

- Primary Antibody: Incubate with anti-p-ERK antibody.

- Secondary Antibody: Incubate with a fluorophore-conjugated secondary antibody.

- Nuclear Counterstain: Incubate with DAPI or Hoechst stain.

- 4. Imaging: Mount coverslips and image using a fluorescence or confocal microscope.

- Data Interpretation: Active ERK (p-ERK) will be predominantly nuclear, while inactive ERK is cytoplasmic.

Pathway Dynamics and Drug Targeting

The MAPK/ERK pathway exhibits complex dynamic behaviors that are critical for its function. Single-cell imaging has revealed that ERK activation occurs in stochastic bursts or pulses in response to growth factors like EGF [1]. The frequency of these pulses is modulated by the strength of the input signal (e.g., EGF concentration), while their amplitude is influenced by MEK activity [1].

This dynamic signaling is integrated to drive cell fate decisions, such as the commitment to cell division. The pathway interacts with the Rb-E2F network to form a bistable switch at the G1/S phase transition of the cell cycle [1]. This switch-like behavior ensures a decisive, all-or-nothing entry into the cell division cycle [1].

Given its role in cancer, the MAPK/ERK pathway is a major drug target. The following diagram and table summarize key therapeutic strategies.

Diagram showing the MAPK/ERK pathway and key points of therapeutic inhibition.

| Therapeutic Target | Drug Class Examples | Mechanism of Action |

|---|---|---|

| Receptor (EGFR) | Monoclonal Antibodies (e.g., Cetuximab) | Block ligand binding and receptor activation [1]. |

| Raf Kinase | Small Molecule Inhibitors (e.g., Vemurafenib) | Inhibit kinase activity of mutant or wild-type Raf [1]. |

| MEK Kinase | Small Molecule Inhibitors (e.g., Trametinib, PD0325901) | Inhibit MEK's ability to phosphorylate and activate ERK [1]. |

Research and Drug Development Considerations

When targeting this pathway for drug development, several factors are crucial:

- Feedback Loops: The pathway contains multiple feedback mechanisms. For example, ERK can phosphorylate upstream components like SOS and Raf to negatively regulate the signal, which can impact the efficacy and resistance profiles of drugs [1].

- Mutation Status: The mutation status of pathway components (e.g., Ras or B-Raf mutations) can determine the effectiveness of targeted therapies. Drugs like Vemurafenib are specifically effective in tumors with the B-Raf V600E mutation [1].

- Combination Therapy: Due to pathway complexity and feedback, combining a MEK inhibitor with a Raf inhibitor or other pathway-targeted agents is a common strategy to overcome resistance [1].

References

Apratastat Application Notes & Protocols

Chemical Profile: Apratastat (TMI-005) is an orally active, potent, and reversible dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs) [1] [2]. Its primary documented mechanism is the inhibition of the release of TNF-α [1]. It has been investigated in preclinical models for its potential to overcome radiotherapy resistance and for its anti-tumor and anti-angiogenic activity [1].

Key Quantitative Data

The table below summarizes key quantitative data from available literature to assist in experimental planning.

| Parameter | Value / Range | Experimental Context | Source |

|---|---|---|---|

| In Vitro IC₅₀ (TNF-α release) | 144 ng/mL (approx. 0.35 µM) | Cell-based assays | [2] |

| Ex Vivo IC₅₀ (TNF-α release) | 81.7 ng/mL (approx. 0.20 µM) | Ex vivo systems | [2] |

| Common In Vitro Concentration | 10 µM | Incubation for 24 hours in HUVECs and lung tissue samples | [1] |

| In Vivo Dose (Mouse, IP) | 10 mg/kg | Administered twice at 4 and 16 hours post-induction in a lung inflammation model | [1] |

| In Vivo Dose (Mouse, PO) | 10 mg/kg | Once daily for 14 days in an MC38 xenograft model | [1] |

Recommended Administration Routes & Formulations

Based on published research, this compound can be administered via oral and intraperitoneal routes in animal models. The following table outlines standard preparation and dosing protocols.

| Route | Recommended Formulation | Dosing Protocol (Preclinical) |

|---|

| Oral (PO) | • 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline • 10% DMSO + 90% Corn Oil (for longer regimens > half month, use carefully) | • Dose: 10 mg/kg • Frequency: Once daily • Confirmed efficacy in MC38 colorectal cancer mouse model over 14 days [1]. | | Intraperitoneal (IP) | • 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | • Dose: 10 mg/kg • Frequency: Administered twice (e.g., at 4 and 16 hours post-induction) • Confirmed efficacy in mouse model of lung inflammation [1]. |

Detailed Experimental Protocols

1. Protocol for In Vitro Analysis in HUVECs This protocol details the method for assessing the effect of this compound on ADAM17 at the protein level in human umbilical vein endothelial cells (HUVECs) [1].

- Cell Line: HUVECs

- Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve the final working concentration of 10 µM. Ensure the final concentration of DMSO is ≤0.1% (v/v) and include a vehicle control.

- Treatment: Incubate cells with the 10 µM this compound solution for 24 hours.

- Analysis: Post-incubation, harvest cells and analyze ADAM17 protein expression levels using Western Blot.

2. Protocol for In Vivo Anti-tumor Efficacy Study This protocol describes the method for evaluating the anti-tumor activity of this compound in a mouse model [1].

- Animal Model: MC38 colorectal cancer cell xenograft model in C57BL/6 mice.

- Formulation: Prepare a fresh solution of Apratravat at 1 mg/mL in the recommended formulation for oral administration (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) to achieve a dose of 10 mg/kg at a dosing volume of 10 mL/kg.

- Dosing Regimen: Administer via oral gavage (p.o.) once daily for 14 consecutive days.

- Endpoint Analysis: Monitor tumor volume regularly. At the end of the study, analyze tumors for growth inhibition, angiogenesis, and lymphangiogenesis.

Background & Mechanism of Action

Therapeutic Target: ADAM17 ADAM17 (A Disintegrin And Metalloproteinase 17) is a transmembrane protease that sheds over 80 membrane-bound substrates, including TNF-α, IL-6R, and ligands of the Epidermal Growth Factor Receptor (EGFR) [3] [4]. By cleaving these substrates, it plays a critical pleiotropic role in regulating immunity, inflammation, and tumorigenesis. Dysregulation of its activity is implicated in inflammatory disorders, cancer, and cardiovascular diseases, making it a promising therapeutic target [3] [4].

Drug Repurposing & Specificity Considerations Research efforts are ongoing to find specific ADAM17 inhibitors. A 2024 bioinformatics study suggested that the FDA-approved antiviral drug Raltegravir could be repurposed to inhibit ADAM17 [5]. A key finding was that Raltegravir lacks strong zinc-binding functional groups, which are common in broad-spectrum inhibitors and often lead to off-target effects and clinical side effects [5]. This highlights a potential strategy for developing more specific ADAM17-targeting therapies.

Status of this compound It is important to note that this compound is an investigational compound that has been discontinued from clinical development [6] [7]. It reached Phase 2 trials for Rheumatoid Arthritis, but its development was halted [7]. Therefore, it is now primarily a tool for research.

Experimental Workflow for this compound Administration

The diagram below illustrates the logical workflow for planning and conducting experiments with this compound.

Critical Considerations for Researchers

- Vehicle Control: Always include a vehicle control group (animals or cells treated with the formulation without the active compound) to account for any effects of the solvent.

- Dosing Volume: Adhere to standard ethical and welfare guidelines for dosing volumes in animal studies. For example, a common guideline for oral gavage in mice is up to 10 mL/kg [8].

- Solubility & Stability: this compound is soluble in DMSO at ≥100 mg/mL [1]. Aliquot and store stock solutions at -80°C to avoid freeze-thaw cycles. For in vivo formulations, prepare fresh on the day of dosing when possible.

- Context of Use: Remember that this compound is a non-selective TACE/MMP inhibitor. Interpret results considering its potential effects on multiple metalloproteinase targets.

References

- 1. This compound (TMI-005) | TACE/MMPs Inhibitor [medchemexpress.com]

- 2. | TNF | MMP | TargetMol this compound [targetmol.com]

- 3. ADAM17 as a promising therapeutic target - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 4. ADAM17 as a promising therapeutic target: from structural ... [frontiersin.org]

- 5. Repurposing raltegravir for reducing inflammation and ... [nature.com]

- 6. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 7. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 8. research.umn.edu/units/rar/ guidelines / routes - administration [research.umn.edu]

Comprehensive Application Notes and Protocols for Apratastat in Preclinical Research

Introduction to Apratastat and Its Therapeutic Significance

This compound (development codes TMI-005, XMT-1191) represents a first-generation dual inhibitor targeting both tumor necrosis factor-α converting enzyme (TACE/ADAM17) and matrix metalloproteinases (MMPs), making it a valuable investigational agent for researching inflammatory and autoimmune conditions. This small molecule sulfonamide compound exhibits oral bioavailability and reversible enzyme inhibition, providing researchers with a tool to probe TACE/ADAM17-mediated pathways in disease models [1]. The primary mechanism involves potent inhibition of TNF-α release, a master inflammatory cytokine driving pathology in numerous conditions, while simultaneous MMP inhibition potentially addresses tissue remodeling components of chronic inflammatory diseases [2] [3]. Despite demonstrating adequate target exposure in clinical trials, this compound showed limited clinical efficacy in rheumatoid arthritis (RA) patients, highlighting the complexity of TNF-α regulation and the need for careful experimental design when utilizing this compound in research settings [2].

The continuing research value of this compound lies in its well-characterized pharmacodynamic profile and utility as a reference compound for studying ADAM17 biology. Recent investigations have repurposed this compound for novel applications including viral infection models and cancer research, expanding its potential as a pharmacological tool [4] [5]. These application notes provide researchers with comprehensive protocols, quantitative data, and experimental guidelines for employing this compound in various preclinical models, with emphasis on appropriate controls, dosing regimens, and interpretation of results within the compound's specific mechanism of action.

Drug Properties and Mechanism of Action

Basic Chemical and Pharmacological Characteristics

This compound is characterized as a sulfonamide-based compound with molecular weight of 414.5 g/mol and the chemical formula C₁₇H₂₂N₂O₆S₂ [1]. It demonstrates optimal solubility in DMSO (approximately 41.4 mg/mL, ~99.88 mM), enabling preparation of concentrated stock solutions for in vitro applications. For in vivo studies, this compound can be formulated in various vehicles including PEG300/Tween80/saline mixtures (2.5 mg/mL) or corn oil-based solutions for oral administration [1]. The compound exhibits a density of 1.4±0.1 g/cm³ and a calculated logP of 1.42, indicating moderate lipophilicity compatible with cellular permeability [1].

Primary Molecular Targets and Inhibitory Profile

This compound functions as a dual-target inhibitor with potent activity against both TACE (ADAM17) and multiple MMPs, enzymes central to inflammatory processes and tissue remodeling. The table below summarizes its quantitative inhibitory profile established through in vitro and ex vivo studies:

Table 1: this compound Inhibitory Profile Against Key Molecular Targets

| Target Enzyme | Experimental System | IC₅₀ Value | Reference |

|---|---|---|---|

| TACE (ADAM17) | In vitro inhibition of TNF-α release | 144 ng/mL (347 nM) | [2] |

| TACE (ADAM17) | Ex vivo inhibition of TNF-α release | 81.7 ng/mL (197 nM) | [2] |

| TACE (ADAM17) | In vivo endotoxin challenge model | 126 ng/mL (304 nM) | [2] |

| MMP family | Multiple matrix metalloproteinases | Not fully quantified | [3] |

The differential IC₅₀ values across experimental systems reflect variations in protein binding, cellular context, and methodological approaches, with the ex vivo model potentially providing the most physiologically relevant assessment of cellular activity [2]. This compound's inhibition of MMPs contributes to its potential effect on cartilage destruction and bone erosion processes in inflammatory arthritis models, though the specific MMP isoforms inhibited and their respective IC₅₀ values remain incompletely characterized in the literature [3] [1].

Mechanism of Action and Pathway Modulation

This compound exerts its primary research effects through potent inhibition of TACE (ADAM17), the primary enzyme responsible for proteolytic cleavage of membrane-bound TNF-α into its soluble active form. This mechanism is visualized in the following pathway diagram:

Figure 1: this compound Mechanism of Action - Dual Inhibition of TACE and MMP Pathways

As illustrated, this compound simultaneously targets two interconnected pathological processes: (1) the TACE-mediated TNF-α release that drives inflammation, and (2) the MMP-mediated tissue destruction that causes structural damage in conditions like rheumatoid arthritis. This dual mechanism distinguishes it from specific anti-TNF biologics and provides a broader, though less targeted, approach to modulating inflammatory cascades in experimental systems [2] [1]. The diagram highlights how this compound intervention at both points potentially yields more comprehensive pathway suppression than single-target inhibitors.

In Vivo Models and Experimental Outcomes

Rheumatoid Arthritis Models

This compound has been extensively evaluated in inflammatory arthritis models reflecting its initial development for rheumatoid arthritis. In these systems, the compound demonstrated adequate plasma exposure following oral administration to achieve target suppression, with pharmacokinetic studies showing dose-dependent inhibition of TNF-α release in response to inflammatory stimuli [2]. Despite achieving biochemical efficacy in TNF-α inhibition, this compound failed to demonstrate significant clinical improvement in Phase II RA trials, highlighting a critical disconnect between biomarker modulation and disease modification [2]. This divergence between pathway inhibition and functional outcomes represents an important consideration for researchers utilizing this compound in inflammation models and suggests the involvement of alternative inflammatory pathways beyond TNF-α in chronic arthritis pathogenesis.

Oncology Applications

In ovarian cancer models, this compound and other ADAM17 inhibitors have shown anti-tumor effects in IGROV1-Luc xenografts, with significant reduction in tumor growth compared to vehicle controls [5]. The anti-tumor mechanism appears to involve inhibition of EGFR ligand shedding (particularly amphiregulin and TGF-α) rather than solely TNF-α suppression, suggesting ADAM17's role in growth factor activation represents its primary contribution to tumor progression in these models [5]. Researchers should note that the anti-ADAM17 antibody D1(A12) demonstrated more specific target engagement in these models, with this compound showing broader metalloproteinase inhibition that may include off-target MMP activity [5]. This specificity consideration is important when designing experiments to probe specific ADAM17 functions versus broader metalloproteinase inhibition effects.

Viral Infection Models

Recent investigations have repurposed this compound for virology research, demonstrating its efficacy in reducing SARS-CoV-2 infection of human A549 lung cells expressing ACE2 [4]. In these models, this compound treatment at low nanomolar concentrations (10 nM and higher) potently attenuated viral infection, with maximum inhibition exceeding 50% at micromolar concentrations [4]. The proposed mechanism involves disruption of ADAM17-mediated spike protein priming, which is essential for viral entry and syncytia formation characteristic of COVID-19 pathology [4]. These findings position this compound as a valuable tool compound for studying virus-host cell interactions and metalloproteinase roles in infectious disease processes.

Table 2: Summary of this compound Efficacy Across Disease Models

| Disease Model | Experimental System | Dosing Regimen | Key Outcomes | Reference |

|---|---|---|---|---|

| Rheumatoid Arthritis | Human clinical trials | Multiple oral doses (BID) | TNF-α inhibition without clinical efficacy | [2] |

| Ovarian Cancer | IGROV1-Luc xenografts in mice | Not specified for this compound | Reduced tumour growth (56% of vehicle) | [5] |

| SARS-CoV-2 Infection | A549-ACE2 lung cells | 10 nM - μM range | >50% inhibition of infection at μM concentrations | [4] |

| LPS Challenge | Healthy human subjects | Single dose | IC₅₀ = 126 ng/mL for TNF-α inhibition | [2] |

Detailed Experimental Protocols

LPS Challenge Model for TNF-α Inhibition Quantification

The lipopolysaccharide (LPS) challenge model represents a standardized approach for quantifying this compound-induced inhibition of TNF-α response in preclinical and clinical settings [2] [6]. This protocol enables researchers to assess the pharmacodynamic effects of this compound on TNF-α release in a controlled manner.

- Experimental Animals: Healthy subjects (typically rodents or human volunteers)

- This compound Administration: Oral dosing formulated in PEG300/Tween80/saline (2.5 mg/mL) or similar vehicle

- LPS Challenge: Intravenous administration of 1-2 ng/kg LPS (E. coli origin) at predetermined time post-drug administration (typically 1-2 hours for peak exposure)

- Blood Sampling: Serial collections at 0, 1, 2, 3, 4, and 6 hours post-LPS challenge for TNF-α quantification

- TNF-α Quantification: ELISA measurement of plasma TNF-α concentrations

- Data Analysis: Calculation of TNF-α AUC reduction versus vehicle control and IC₅₀ determination using inhibitory Eₘₐₓ models [2]

Critical considerations for this protocol include the timing between drug administration and LPS challenge, which should align with this compound's Tₘₐₓ (approximately 1-2 hours), and the LPS dose selection, which must elicit measurable TNF-α response without causing excessive toxicity [6]. Population-based pharmacokinetic-pharmacodynamic modeling approaches have been successfully applied to data generated using this protocol, providing robust IC₅₀ estimates of approximately 126 ng/mL in human endotoxin challenge studies [2].

SARS-CoV-2 Infection Assay Protocol

The following detailed protocol adapts this compound for investigation of viral infection mechanisms, specifically SARS-CoV-2 cell entry and syncytia formation [4]:

- Cell Culture: Maintain A549-ACE2 cells (human lung alveolar cell line stably expressing ACE2) in RPMI-1640 medium with 10% FBS at 37°C, 5% CO₂

- This compound Preparation: Prepare fresh working solutions from DMSO stock (41.4 mg/mL) in cell culture medium to final concentrations ranging 10 nM - 10 μM

- Viral Infection: Incubate SARS-CoV-2-GFP with this compound-pretreated A549-ACE2 cells at MOI 0.5 for 1 hour at 37°C

- Post-Infection: Replace inoculum with fresh medium containing corresponding this compound concentrations

- Syncytia Formation Assay: For cell fusion assessment, co-culture S-protein expressing cells with ACE2-expressing cells in presence of this compound (0.1-10 μM) for 24 hours

- Quantification Methods:

- Infection rate: Measure GFP-positive cells by flow cytometry at 24-48 hours post-infection

- Syncytia formation: Count multinucleated cells (≥3 nuclei) after crystal violet staining

- Cell viability: Assess using MTT assay to exclude cytotoxicity confounds [4]

This protocol has demonstrated dose-dependent inhibition of SARS-CoV-2 infection with this compound IC₅₀ in low nanomolar range, establishing its utility for studying metalloproteinase functions in viral pathogenesis [4]. Appropriate biosafety level (BSL-3) containment is essential when working with infectious SARS-CoV-2.

Cancer Xenograft Model Protocol

The following protocol describes the application of this compound in oncology models based on methodologies used with similar ADAM17 inhibitors [5]:

- Xenograft Establishment: Inject 5×10⁶ IGROV1-Luc human ovarian cancer cells intraperitoneally into Balb/c nude mice (6-8 weeks old)

- Randomization and Dosing: Randomize mice into treatment groups (n=8-10) when bioluminescent signal confirms tumor engraftment (typically 7-10 days post-injection)

- This compound Administration: Administer via oral gavage or intraperitoneal injection at 10-50 mg/kg daily, formulated in PEG300/Tween80/saline (2.5 mg/mL)

- Tumor Monitoring: Quantify tumor burden twice weekly by bioluminescent imaging after D-luciferin injection (150 mg/kg i.p.)

- Endpoint Analyses:

- Collect plasma and tumor samples for pharmacokinetic and pharmacodynamic assessments

- Assess shedding of ADAM17 substrates (TNF-α, TGF-α, amphiregulin) by ELISA

- Evaluate tumor histology and proliferation markers (Ki67 immunohistochemistry) [5]

This protocol has demonstrated significant tumor growth reduction (44% reduction versus controls) with ADAM17 inhibition in ovarian cancer models, providing a framework for evaluating this compound's efficacy in oncology contexts [5].

Pharmacokinetics and Formulation Considerations

Pharmacokinetic Profile

This compound demonstrates favorable oral bioavailability across species, supporting its use in various experimental models. While comprehensive published pharmacokinetic data is limited, available information from clinical trials indicates that this compound achieves plasma concentrations sufficient to inhibit TNF-α release at tolerated doses [2]. The compound's pharmacokinetic-pharmacodynamic relationship has been characterized using population-based modeling approaches, with an ex vivo IC₅₀ of 81.7 ng/mL and in vivo IC₅₀ of 126 ng/mL for TNF-α inhibition in human subjects [2].

Table 3: this compound Pharmacokinetic and Formulation Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 414.5 g/mol | [1] |

| CAS Number | 287405-51-0 | [1] |

| Solubility in DMSO | 41.4 mg/mL (99.88 mM) | [1] |

| In Vivo Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | [1] |

| In Vivo Formulation 2 | 10% DMSO + 90% Corn Oil | [1] |

| Plasma IC₅₀ (in vivo) | 126 ng/mL (304 nM) | [2] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |

Formulation Guidelines

Successful in vivo administration of this compound requires appropriate formulation to maintain solubility and bioavailability. The following preparation methods are recommended:

- Stock Solution Preparation: Dissolve this compound powder in DMSO to 40 mg/mL concentration, aliquot, and store at -80°C for long-term stability

- In Vivo Dosing Solution (Aqueous):

- Dilute DMSO stock solution in PEG300 with gentle mixing

- Add Tween-80 to the PEG300 solution with continuous mixing

- Dilute with saline or PBS to final desired concentration

- Use immediately after preparation or store at 4°C for short periods

- In Vivo Dosing Solution (Oil-based):

- Dilute DMSO stock solution directly in corn oil

- Mix thoroughly until clear solution forms

- Administer via oral gavage [1]

For all formulations, clear solution appearance should be confirmed before administration, with sequential addition of excipients and thorough mixing between each step. Dosing solutions should be prepared fresh weekly, with stability monitoring for precipitation or color changes.

Clinical Translation and Research Applications

Clinical Trial Insights

This compound advanced to Phase II clinical trials for rheumatoid arthritis (NCT00095342), providing critical insights into its translational profile [1]. The trial investigated multiple oral doses administered twice daily to patients with active RA, with pharmacodynamic confirmation of target engagement through TNF-α inhibition observed at all dose levels [2]. Despite achieving adequate exposure and pathway modulation, the compound failed to demonstrate significant clinical efficacy in improving RA symptoms or disease progression [2]. This disconnect between biochemical and clinical outcomes underscores the complexity of TNF-α biology in chronic inflammation and highlights potential compensatory mechanisms that maintain inflammatory responses despite TACE inhibition.

Additional clinical experience revealed that this compound and similar metalloproteinase inhibitors faced challenges with dose-limiting toxicities and insufficient therapeutic windows, ultimately limiting their clinical development [5]. These safety considerations should inform preclinical research applications, particularly in chronic dosing models where off-target metalloproteinase inhibition may produce unexpected phenotypes.

Research Applications and Future Directions

Despite clinical setbacks, this compound retains significant value as a research tool with several specialized applications: